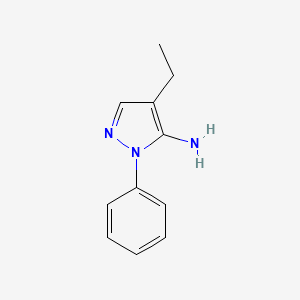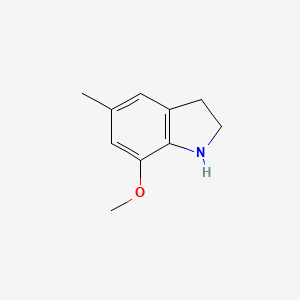![molecular formula C15H31N3O B13082726 2-amino-3-methyl-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]butanamide](/img/structure/B13082726.png)
2-amino-3-methyl-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-methyl-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]butanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an amino group, a methyl group, and a cyclohexyl group, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]butanamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of N,N’-dicyclohexylcarbodiimide as a coupling reagent along with catalytic amounts of 4-dimethylaminopyridine . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-3-methyl-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-amino-3-methyl-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-amino-3-methyl-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-3-methylbutanoic acid: Shares a similar amino and methyl group structure.
2-amino-3-phenylpropanoic acid: Contains an amino group and a phenyl group.
2-amino-3-(4-ethoxyphenyl)propanoic acid: Features an amino group and an ethoxyphenyl group.
Uniqueness
What sets 2-amino-3-methyl-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]butanamide apart is its unique combination of functional groups and its cyclohexyl structure, which may confer distinct chemical and biological properties not found in similar compounds .
Propiedades
Fórmula molecular |
C15H31N3O |
|---|---|
Peso molecular |
269.43 g/mol |
Nombre IUPAC |
2-amino-3-methyl-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]butanamide |
InChI |
InChI=1S/C15H31N3O/c1-10(2)14(16)15(19)17-12-8-6-7-9-13(12)18(5)11(3)4/h10-14H,6-9,16H2,1-5H3,(H,17,19)/t12?,13-,14?/m0/s1 |
Clave InChI |
SKLYRXLGFFAHCD-MOKVOYLWSA-N |
SMILES isomérico |
CC(C)C(C(=O)NC1CCCC[C@@H]1N(C)C(C)C)N |
SMILES canónico |
CC(C)C(C(=O)NC1CCCCC1N(C)C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



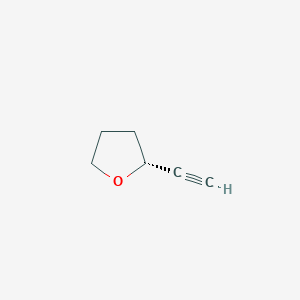
![2-Cyano-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13082650.png)

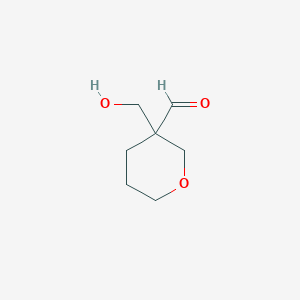

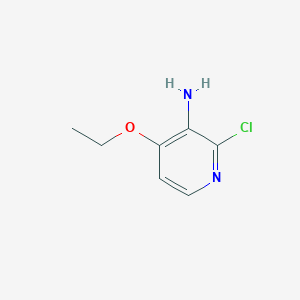
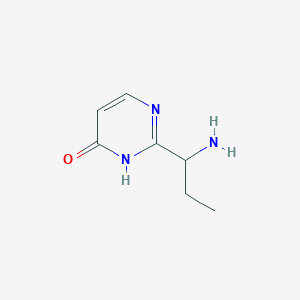
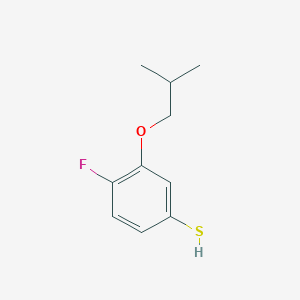
![4-Chloro-2-(oxolan-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B13082685.png)
